![molecular formula C27H21N3O3S B2851092 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 361168-19-6](/img/structure/B2851092.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide” is a chemical compound with the molecular formula C18H15N3O4S2. It has an average mass of 401.459 Da and a monoisotopic mass of 401.050385 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, a compound with a similar structure was synthesized through a multi-step sequence starting from vanillin . Another synthesis involved asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring attached to a dimethoxyphenyl group, and a benzothiazol ring attached to an amine group .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C. It also has a molar refractivity of 104.4±0.5 cm3, a polar surface area of 127 Å2, and a molar volume of 268.4±7.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
A variety of compounds structurally related to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide have been investigated for their antimicrobial properties. These studies have shown potential in combating various bacterial and fungal strains. For instance, derivatives of quinazolinone and 4-thiazolidinone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showcasing efficacy against microbes such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Additionally, fluoroquinolone-based 4-thiazolidinones have been synthesized from lead molecules in quinoline series, showing significant antifungal and antibacterial activities against similar strains, highlighting the role of structural modifications in enhancing antimicrobial efficacy (Patel & Patel, 2010).
Chemical Synthesis and Modification
The compound and its derivatives have also been a focus in chemical synthesis, aiming at exploring their potential in creating new pharmacologically active agents. For example, studies have detailed the synthesis of novel derivatives featuring the 3,4-dimethoxybenzyl moiety as a new N-protecting group, enabling further modifications to enhance biological activity or stability (Grunder-Klotz & Ehrhardt, 1991). Such synthetic advancements are crucial for the development of new therapeutic agents with potential applications in treating various diseases.
Structural and Molecular Analysis
Research into compounds with the 3,4-dimethoxyphenyl group often includes detailed structural and molecular analyses. For instance, the synthesis, crystal structure, and Hirshfeld surface analysis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was conducted to understand its crystalline structure and potential interactions at the molecular level (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Such studies are fundamental in drug design, allowing researchers to predict how molecular modifications might impact biological activity.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-32-24-13-12-18(14-25(24)33-2)23-16-34-27(29-23)30-26(31)20-15-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h3-16H,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAORHWUPULFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)
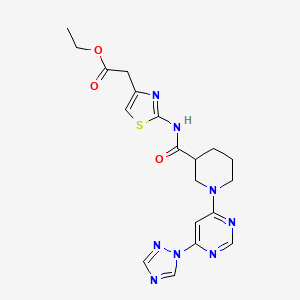
![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2851014.png)
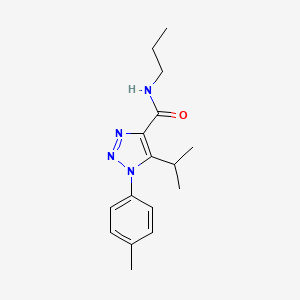
![N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2851017.png)
![3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2851020.png)
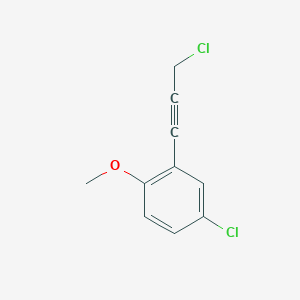
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)
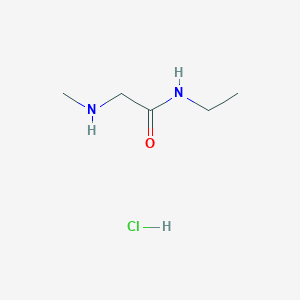
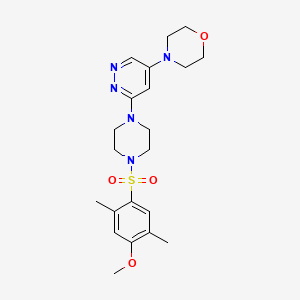
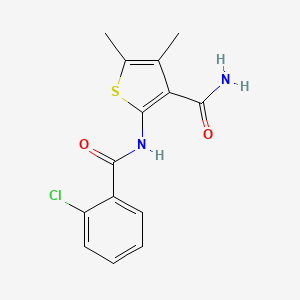

![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
